molecular formula C22H20ClF3N4O B10954089 [11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone

[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone

Cat. No.: B10954089
M. Wt: 448.9 g/mol
InChI Key: CKMLHIRRECTSMK-UHFFFAOYSA-N
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Description

11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone typically involves multiple steps, starting from readily available precursors. The process may include the formation of the pyrazoloquinazoline core, followed by the introduction of the chloro and trifluoromethyl groups, and finally, the attachment of the piperidino methanone moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and therapeutic targets.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as a drug candidate, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It could also serve as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific application and require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinazolines and related heterocyclic structures. Examples include:

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
  • 2-(4-Methylpiperidino)-1,3,4-thiadiazole

Uniqueness

What sets 11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YLmethanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C22H20ClF3N4O

Molecular Weight

448.9 g/mol

IUPAC Name

[15-chloro-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaen-14-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H20ClF3N4O/c1-12-8-10-29(11-9-12)21(31)18-16(23)20-27-17-14-5-3-2-4-13(14)6-7-15(17)19(22(24,25)26)30(20)28-18/h2-5,12H,6-11H2,1H3

InChI Key

CKMLHIRRECTSMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN3C(=C4CCC5=CC=CC=C5C4=NC3=C2Cl)C(F)(F)F

Origin of Product

United States

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